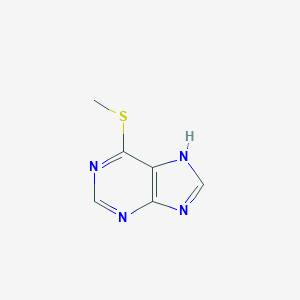

6-(Methylthio)purine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901654 | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-66-8 | |

| Record name | 6-Methylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLMERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of 6-(Methylthio)purine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP), a cornerstone of chemotherapy for acute lymphoblastic leukemia and other malignancies, functions as a prodrug requiring intracellular metabolic activation. Its therapeutic efficacy and toxicity are intricately linked to a complex metabolic network. A key metabolite in this network is 6-(methylthio)purine (6-MeMP) and its ribonucleotide derivatives. The biosynthesis of these methylated metabolites is primarily catalyzed by the polymorphic enzyme thiopurine S-methyltransferase (TPMT). This technical guide provides an in-depth exploration of the biosynthesis of this compound in cancer cells, detailing the metabolic pathways, enzymatic reactions, and relevant experimental protocols. Understanding this pathway is critical for optimizing thiopurine therapy, overcoming drug resistance, and developing novel therapeutic strategies.

The formation of 6-methylthiopurine ribonucleotides, particularly methylthioinosine monophosphate (MeTIMP), is a significant contributor to the cytotoxic effects of 6-MP. MeTIMP is a potent inhibitor of de novo purine (B94841) synthesis, a metabolic pathway essential for the proliferation of rapidly dividing cancer cells.[1][2] The level of TPMT activity, which can vary significantly among individuals due to genetic polymorphisms, directly influences the balance between the formation of cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs) and the production of 6-MeMP and its derivatives.[2] Furthermore, the status of other enzymes, such as methylthioadenosine phosphorylase (MTAP), which is frequently deleted in some cancers, can also impact the cellular response to 6-MP by altering the availability of purines for salvage pathways.[3]

This guide summarizes quantitative data on metabolite concentrations, provides detailed experimental methodologies for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of 6-MeMP biosynthesis in the context of cancer biology and drug development.

Data Presentation

Table 1: Intracellular Concentrations of 6-Mercaptopurine Metabolites in Cancer Cells and Patient Erythrocytes

| Cell Line/Patient Group | 6-MP Treatment | 6-Thioguanine Nucleotides (6-TGN) (pmol/8x10⁸ cells) | 6-Methylmercaptopurine (6-MMP) Metabolites (pmol/8x10⁸ cells) | Reference |

| CCRF-CEM (Leukemia) | 4 µM 6-MP | Not specified | Increased 2.1-fold with MTX | [1] |

| WI-L2 (Leukemia) | 4 µM 6-MP | Not specified | Increased 1.7-fold with MTX | [1] |

| TBJ (Leukemia) | 4 µM 6-MP | Not specified | Increased 2.4-fold with MTX | [1] |

| HL-60 (Leukemia) | 4 µM 6-MP | Not specified | Increased 8-fold with MTX | [1] |

| Children with ALL (n=19) | Maintenance chemotherapy | <60 to 833 (Median: 144) | <150 to 19000 (Median: 3250) | [4] |

Table 2: TPMT Activity in Human Erythrocytes

| TPMT Phenotype | TPMT Activity (nmol 6-MMP/mL/h) | Reference |

| Normal | 25-65 | [5] |

| Intermediate | < 25 | [5] |

| High | > 65 | [5] |

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound and its Cytotoxic Effects

The metabolic activation of 6-mercaptopurine (6-MP) leads to the formation of both cytotoxic 6-thioguanine nucleotides (6-TGNs) and 6-methylthiopurine ribonucleotides. This diagram illustrates the key enzymatic steps and the dual mechanism of action of 6-MP metabolites.

Caption: Metabolic pathway of 6-mercaptopurine leading to 6-methylthiopurine formation and cytotoxicity.

Experimental Workflow for Quantifying 6-MP Metabolites by HPLC

This workflow outlines the key steps for the analysis of intracellular 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP) from cancer cell lines using high-performance liquid chromatography (HPLC).

Caption: Workflow for HPLC-based quantification of 6-mercaptopurine metabolites in cancer cells.

Experimental Protocols

Protocol 1: Quantification of Intracellular 6-MP, 6-TG, and 6-MMP by HPLC

This protocol is adapted from methods used for red blood cells and can be applied to cultured cancer cells for the simultaneous measurement of 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP).[6]

1. Cell Culture and Harvesting:

-

Culture cancer cells to the desired density in appropriate media.

-

Harvest approximately 1 x 10⁸ cells by centrifugation.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Store the cell pellet at -80°C until analysis.

2. Sample Preparation:

-

Resuspend the cell pellet in 500 µL of deionized water.

-

Lyse the cells by three cycles of freeze-thawing.

-

Add an appropriate internal standard.

-

Add 50 µL of 1 M dithiothreitol (B142953) (DTT) to prevent oxidation of thiopurines.

-

Precipitate proteins by adding 500 µL of 1.4 M perchloric acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

3. Acid Hydrolysis:

-

Transfer the supernatant to a new microcentrifuge tube.

-

Heat the sample at 100°C for 60 minutes to hydrolyze the nucleotide metabolites to their respective bases (6-TG and 6-MMP).

-

Cool the sample on ice.

4. HPLC Analysis:

-

Inject an aliquot of the hydrolyzed sample onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase, such as a gradient of phosphate (B84403) buffer and methanol, for separation.[6]

-

Detect the analytes using a UV detector at approximately 342 nm for 6-TG and 303 nm for 6-MMP.[4]

5. Quantification:

-

Generate a standard curve using known concentrations of 6-TG and 6-MMP.

-

Calculate the concentration of the metabolites in the samples based on the standard curve.

-

Normalize the results to the initial cell number (e.g., pmol per 10⁸ cells).

Protocol 2: Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This protocol outlines a method to determine TPMT enzyme activity in cancer cell lysates by measuring the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP). This method is based on principles used for red blood cell lysates and can be adapted for cancer cells.[6]

1. Preparation of Cell Lysate:

-

Harvest approximately 1-5 x 10⁷ cancer cells and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Cell lysate (containing a known amount of protein)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Dithiothreitol (DTT) to maintain a reducing environment

-

6-mercaptopurine (6-MP) as the substrate

-

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding 6-MP.

-

Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

3. Reaction Termination and Product Quantification:

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Quantify the amount of 6-MMP formed in the supernatant using HPLC with UV detection as described in Protocol 1.

4. Calculation of TPMT Activity:

-

Calculate the rate of 6-MMP formation and express the TPMT activity as nmol of 6-MMP formed per hour per mg of protein.

Protocol 3: De Novo Purine Synthesis Inhibition Assay

This assay measures the effect of 6-MeMP metabolites on the de novo synthesis of purines by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]formate, into newly synthesized purines.[7]

1. Cell Culture and Treatment:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of 6-mercaptopurine (or a direct precursor of MeTIMP like methylmercaptopurine riboside) for a predetermined time.

2. Radiolabeling:

-

Add [¹⁴C]formate to the culture medium and incubate for a period that allows for measurable incorporation into purine nucleotides (e.g., 2-4 hours).

3. Nucleotide Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate macromolecules (including DNA and RNA) with perchloric acid.

-

The acid-soluble fraction contains the intracellular nucleotide pool.

4. Separation and Quantification of Radiolabeled Purines:

-

Separate the purine nucleotides in the acid-soluble fraction using thin-layer chromatography (TLC) or HPLC.

-

Quantify the amount of radioactivity incorporated into the purine nucleotide spots or peaks using a scintillation counter or a radio-HPLC detector.

5. Data Analysis:

-

Calculate the percentage of inhibition of de novo purine synthesis for each treatment condition relative to the untreated control.

-

Determine the IC₅₀ value for the inhibition of de novo purine synthesis.

Conclusion

The biosynthesis of this compound and its ribonucleotides is a critical aspect of the metabolism and mechanism of action of 6-mercaptopurine in cancer cells. The activity of TPMT is a key determinant of the metabolic fate of 6-MP, influencing the balance between the formation of cytotoxic 6-TGNs and the production of MeTIMP, a potent inhibitor of de novo purine synthesis. The experimental protocols detailed in this guide provide a framework for researchers to investigate this important metabolic pathway, quantify the relevant metabolites, and assess the functional consequences of their formation. A thorough understanding of 6-MeMP biosynthesis will continue to be instrumental in personalizing thiopurine therapy and advancing the development of more effective cancer treatments.

References

- 1. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine nucleotides in human leukemic cells in vitro by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolites of mercaptopurine in red blood cells: a relationship between 6-thioguanine nucleotides and 6-methylmercaptopurine metabolite concentrations in children with lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiopurine Methyltransferase [healthcare.uiowa.edu]

- 6. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 6-(Methylthio)purine in Purine Synthesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the intricate mechanism by which 6-(Methylthio)purine (6-MeMP), a key metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP), exerts its inhibitory effects on de novo purine (B94841) synthesis. This document provides a comprehensive overview of the metabolic activation, the molecular target, quantitative inhibitory data, and detailed experimental protocols relevant to the study of 6-MeMP's mechanism of action.

Metabolic Activation of 6-Mercaptopurine to its Active Metabolites

6-Mercaptopurine (6-MP) is a prodrug that requires intracellular metabolic conversion to exert its cytotoxic and immunosuppressive effects.[1][2] One of the critical metabolic pathways involves the S-methylation of 6-MP and its subsequent conversion to 6-methylthioinosine (B81876) monophosphate (6-MeTIMP). This process is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT).[1][2] 6-MeTIMP is a potent inhibitor of de novo purine synthesis and is considered a key contributor to the therapeutic effects of 6-MP.[1][2]

The metabolic conversion of 6-MP to 6-MeTIMP is a crucial step in its mechanism of action. The following diagram illustrates this metabolic pathway.

Inhibition of De Novo Purine Synthesis by 6-Methylthioinosine Monophosphate (6-MeTIMP)

The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis. This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic reactions, produces inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] The rate-limiting step of this pathway is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase).[4]

6-MeTIMP acts as a potent feedback inhibitor of PRPP amidotransferase.[1][2][4] By binding to the enzyme, 6-MeTIMP prevents the conversion of PRPP to 5-phosphoribosylamine, effectively halting the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of purine nucleotides, which in turn inhibits DNA and RNA synthesis and ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5]

The following diagram illustrates the point of inhibition of the de novo purine synthesis pathway by 6-MeTIMP.

Quantitative Data on Purine Synthesis Inhibition

| Compound | Cell Line/System | Parameter | Value | Reference |

| Methylated metabolites of 6-MP (meTIMP) | Human Red Blood Cells | Myelotoxicity Risk | > 11,450 pmol/8x108 RBC | [5] |

| 6-Methylmercaptopurine (MeMP) | In vitro cell culture | IC50 for purine de novo synthesis inhibition | 224 pmol/5x106 RBC | [5] |

Experimental Protocols

Assay for PRPP Amidotransferase Inhibition by 6-MeTIMP

This protocol describes a method to determine the inhibitory effect of 6-MeTIMP on PRPP amidotransferase activity by measuring the incorporation of a radiolabeled precursor into the purine synthesis pathway.

Materials:

-

Purified or partially purified PRPP amidotransferase

-

[14C]formate

-

Phosphoribosyl pyrophosphate (PRPP)

-

Glutamine

-

6-Methylthioinosine monophosphate (6-MeTIMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare the PRPP amidotransferase enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of 6-MeTIMP and create a series of dilutions to be tested.

-

Reaction Mixture: For each reaction, prepare a master mix containing the assay buffer, [14C]formate, and glutamine.

-

Inhibition Assay:

-

In separate tubes, add the desired concentration of 6-MeTIMP or vehicle control.

-

Add the enzyme solution to each tube and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding PRPP to each tube.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding cold TCA.

-

Centrifuge to pellet the precipitated macromolecules.

-

The supernatant contains the acid-soluble radiolabeled purine intermediates.

-

Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 6-MeTIMP compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The following diagram outlines the workflow for the PRPP amidotransferase inhibition assay.

Conclusion

This compound, through its active metabolite 6-methylthioinosine monophosphate (6-MeTIMP), is a powerful inhibitor of de novo purine synthesis. Its primary mechanism of action involves the direct inhibition of the rate-limiting enzyme, PRPP amidotransferase. This leads to a depletion of essential purine nucleotides, thereby disrupting DNA and RNA synthesis and inducing cytotoxicity in rapidly dividing cells. Understanding this detailed mechanism is crucial for the rational design of novel chemotherapeutic agents and for optimizing existing therapeutic strategies involving thiopurine drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of this important metabolic pathway and its pharmacological modulation.

References

The Biochemical Profile of 6-Methylmercaptopurine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (6-MMP) is a primary metabolite of the thiopurine prodrug 6-mercaptopurine (B1684380) (6-MP), a cornerstone medication in the treatment of acute lymphoblastic leukemia and autoimmune disorders. The biochemical disposition of 6-MP is a critical determinant of its therapeutic efficacy and toxicity, with 6-MMP playing a central role in this metabolic cascade. This technical guide provides an in-depth overview of the biochemical properties of 6-MMP, including its metabolism, mechanism of action, and relevant experimental protocols, to support further research and drug development efforts in this area.

Physicochemical Properties

6-Methylmercaptopurine is a thiopurine derivative characterized by a methyl group attached to the sulfur atom of the mercaptopurine core.

| Property | Value | Source |

| Chemical Formula | C₆H₆N₄S | [1] |

| Molar Mass | 166.21 g/mol | [1] |

| Appearance | Yellow crystalline powder (for parent compound 6-MP) | [2] |

| Synonyms | 6-Methylthiopurine, 6-(Methylthio)-9H-purine | [3] |

Metabolism of 6-Mercaptopurine and Formation of 6-Methylmercaptopurine

6-mercaptopurine undergoes extensive intracellular metabolism, leading to the formation of various active and inactive compounds. The enzyme thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[4][5] This is a crucial step in the metabolic pathway, as it diverts 6-MP away from the production of the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs).[6]

The metabolic fate of 6-MP is primarily determined by the interplay of three key enzymes:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts 6-MP to its nucleotide form, thioinosine monophosphate (TIMP), which is the precursor to the cytotoxic 6-TGNs.[7][8]

-

Thiopurine S-methyltransferase (TPMT): Methylates 6-MP to 6-MMP, an inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to varying levels of enzyme activity, significantly impacting the therapeutic outcome and toxicity of 6-MP.[5][6]

-

Xanthine oxidase (XO): Oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[9][10]

Biochemical Mechanism of Action

The cytotoxic and immunosuppressive effects of 6-mercaptopurine are not exerted by the parent drug itself but by its intracellular metabolites. While 6-MMP is largely considered an inactive metabolite, its formation has significant implications for the overall mechanism of action of 6-MP.

The primary mechanisms of action of 6-MP metabolites are:

-

Inhibition of de novo Purine (B94841) Synthesis: The metabolite methylthioinosine monophosphate (Me-TIMP), formed from 6-MMP, is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[4][11] This leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis.[11]

-

Incorporation into Nucleic Acids: The active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA. This incorporation disrupts the integrity of these nucleic acids, leading to strand breaks and apoptosis.[4][8]

-

Modulation of Signaling Pathways: Recent evidence suggests that thiopurine metabolites can modulate cellular signaling pathways. Notably, 6-thioguanine nucleotides have been shown to inhibit the function of the small GTPase Rac1, which is involved in T-cell activation and proliferation.[10][12]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical properties of 6-mercaptopurine and its metabolites.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 32.25 | [9] |

| MCF-7 | Breast Adenocarcinoma | >100 | [9] |

| K-562 | Chronic Myelogenous Leukemia | ~0.4 | [9] |

| A549 | Human Lung Carcinoma | 47 | [13] |

| Jurkat | Human T-cell Leukemia | >200 (16 hrs) | [13] |

| Jurkat | T-cell leukemia | 0.36 (48 hrs) | [4] |

Table 2: Therapeutic and Toxic Concentrations of 6-MP Metabolites in Red Blood Cells

| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxic Level (pmol/8x10⁸ RBC) | Associated Toxicity | Citation |

| 6-Thioguanine Nucleotides (6-TGN) | > 230-235 | > 450 | Myelotoxicity | [13] |

| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 | Hepatotoxicity | [10][13] |

Experimental Protocols

Protocol 1: Quantification of Intracellular 6-MMP and 6-TGN by HPLC

This protocol is a generalized method for the determination of 6-MMP and 6-TGN concentrations in red blood cells (RBCs).

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 column and UV detector

-

Triethylamine

-

Hanks solution

Procedure:

-

Sample Preparation:

-

Protein Precipitation and Hydrolysis:

-

HPLC Analysis:

-

After cooling, inject an aliquot of the hydrolyzed sample directly into the HPLC system.[8][14]

-

Use a C18 column with a mobile phase of methanol and water containing triethylamine.[8][14]

-

Monitor the eluent at specific wavelengths for the detection of the metabolites (e.g., 303 nm for the hydrolysis product of 6-MMP and 342 nm for 6-thioguanine).[8]

-

-

Quantification:

-

Calculate the concentrations of 6-MMP and 6-TGN based on the peak areas from the chromatogram and comparison to standard curves.[8]

-

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol provides a general guideline for assessing the cytotoxic effects of 6-mercaptopurine on adherent cancer cell lines.

Materials:

-

6-Mercaptopurine (dissolved in DMSO)

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of 6-mercaptopurine in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.[4]

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.[9]

-

Protocol 3: Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay by HPLC

This protocol describes a non-radiochemical method for determining TPMT activity in red blood cells.

Materials:

-

Packed red blood cells

-

6-mercaptopurine or 6-thioguanine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Phosphate buffer

-

HPLC system with a C18 column and UV or fluorescence detector

-

Acetonitrile or other suitable extraction solvent

Procedure:

-

Hemolysate Preparation:

-

Lyse a known quantity of packed red blood cells in a suitable buffer.

-

-

Enzymatic Reaction:

-

Incubate the hemolysate with the substrate (6-MP or 6-TG) and SAM at 37°C for a defined period (e.g., 60 minutes).[9]

-

-

Reaction Termination and Extraction:

-

HPLC Analysis:

-

Calculation of Activity:

Conclusion

6-Methylmercaptopurine is a pivotal metabolite in the biotransformation of 6-mercaptopurine. Its formation, catalyzed by TPMT, significantly influences the balance between the therapeutic and toxic effects of thiopurine therapy. A thorough understanding of the biochemical properties of 6-MMP, including its metabolic fate and its indirect impact on cellular processes, is essential for optimizing treatment strategies, developing novel therapeutic interventions, and personalizing medicine for patients undergoing thiopurine treatment. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate role of 6-MMP in cellular pharmacology.

References

- 1. Red Blood cell IMPDH activity in adults and children with or without azathioprine: Relationship between thiopurine metabolites, ITPA and TPMT activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 6. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]

- 7. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. Inhibition of purine biosynthesis de novo and of Ehrlich ascites tumor cell growth by 6-methylmercaptopurine ribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of 6-(Methylthio)purine from 6-mercaptopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(methylthio)purine, a key metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). The document outlines a detailed experimental protocol for the S-methylation of 6-mercaptopurine, presents key quantitative data in a structured format, and includes mandatory visualizations to illustrate the synthetic workflow and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry, offering a practical and in-depth understanding of the synthesis and properties of this compound.

Introduction

6-Mercaptopurine (6-MP) is a purine (B94841) analogue widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is dependent on its metabolic conversion to various active and inactive metabolites. One of the primary metabolic pathways is the S-methylation of 6-mercaptopurine, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), to yield this compound. Understanding the synthesis of this metabolite is crucial for various research applications, including the development of analytical standards, investigation of metabolic pathways, and the design of novel therapeutic agents. This guide provides a detailed protocol for the chemical synthesis of this compound from 6-mercaptopurine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, 6-mercaptopurine, and the final product, this compound, is presented in Table 1. This data is essential for the proper handling, characterization, and analysis of these compounds.

Table 1: Physicochemical Properties of 6-Mercaptopurine and this compound

| Property | 6-Mercaptopurine | This compound |

| Molecular Formula | C₅H₄N₄S | C₆H₆N₄S |

| Molecular Weight | 152.18 g/mol [1] | 166.21 g/mol |

| Appearance | Yellow crystalline powder[1] | White to off-white crystalline powder |

| Melting Point | 313-314 °C (decomposes) | 218-221 °C |

| Solubility | Insoluble in water; soluble in dilute alkali solutions. | Slightly soluble in water; soluble in hot ethanol (B145695) and dilute acids. |

| pKa | 7.77 (thiol group) | - |

Synthesis of this compound

The synthesis of this compound is achieved through the S-methylation of 6-mercaptopurine. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base.

Reaction Scheme

Caption: Chemical synthesis of this compound from 6-Mercaptopurine.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

6-mercaptopurine (1.0 g, 6.57 mmol)

-

Sodium hydroxide (B78521) (0.26 g, 6.5 mmol)

-

Methyl iodide (0.94 g, 6.6 mmol)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of 6-mercaptopurine: In a suitable reaction flask, dissolve 1.0 g of 6-mercaptopurine in 20 mL of distilled water containing 0.26 g of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.

-

Methylation: To the solution, add 0.94 g of methyl iodide. Seal the flask and shake the mixture vigorously at room temperature for 2 hours.

-

Precipitation and Isolation: A white precipitate of this compound will form during the reaction. After the 2-hour reaction time, collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 78%.

-

Purification (optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactant (6-mercaptopurine) | 1.0 g |

| Methylating Agent (Methyl Iodide) | 0.94 g |

| Base (Sodium Hydroxide) | 0.26 g |

| Solvent (Water) | 20 mL |

| Reaction Time | 2 hours |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | 1.09 g |

| Reported Actual Yield | ~0.85 g (78%) |

| Purity (after recrystallization) | >98% |

Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Biological Signaling Pathway

In a biological context, the synthesis of this compound is a key step in the metabolism of 6-mercaptopurine. This metabolic pathway is crucial for both the therapeutic and toxic effects of the drug.

Caption: Metabolic pathway of 6-Mercaptopurine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 6-mercaptopurine. The provided experimental protocol, supported by quantitative data and clear visualizations, offers a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The successful synthesis of this compound is essential for a variety of research applications aimed at understanding the metabolism and mechanism of action of thiopurine drugs.

References

The Enzymatic Blueprint: A Technical Guide to the TPMT-Mediated Conversion of 6-Mercaptopurine to 6-(Methylthio)purine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380) (6-MP) to its metabolite, 6-(methylthio)purine (6-MMP), by the enzyme thiopurine S-methyltransferase (TPMT). This metabolic pathway is of critical importance in clinical practice, as the activity of TPMT is a major determinant of both the therapeutic efficacy and toxicity of thiopurine drugs. This document details the biochemical mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes involved.

The Metabolic Pathway of 6-Mercaptopurine

The metabolism of 6-mercaptopurine is a complex network of competing enzymatic pathways that ultimately determine the drug's fate and clinical outcome.[1] 6-MP, a prodrug, requires intracellular activation to exert its cytotoxic effects.[2] One of the primary metabolic routes is the S-methylation of 6-MP by thiopurine S-methyltransferase (TPMT), which converts it to this compound (6-MMP).[3] This conversion is generally considered an inactivation step, diverting 6-MP away from the production of the therapeutically active thioguanine nucleotides (TGNs).[4] However, 6-MMP and its subsequent metabolites can also contribute to the drug's overall effects and toxicity profile.[2]

The TPMT-catalyzed reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[3] This metabolic pathway competes with two other major pathways: the conversion of 6-MP to thiouric acid by xanthine (B1682287) oxidase (XO) and the anabolic conversion to TGNs initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] The balance between these pathways is crucial, as high levels of TGNs are associated with therapeutic efficacy but also myelosuppression, while elevated 6-MMP levels have been linked to hepatotoxicity.[6]

Figure 1: Metabolic pathways of 6-mercaptopurine.

The TPMT Enzyme: Mechanism and Kinetics

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a central role in the metabolism of thiopurine drugs.[4] Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variations in enzyme activity, which has profound clinical implications.[3] Individuals can be categorized as having high, intermediate, or low/absent TPMT activity, with those in the latter group being at a high risk of severe toxicity when treated with standard doses of thiopurines.[5]

The enzymatic reaction catalyzed by TPMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of 6-mercaptopurine, forming this compound and S-adenosyl-L-homocysteine (SAH).[3]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of TPMT, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for its substrate and its catalytic efficiency. These parameters can vary depending on the specific TPMT genetic variant.

| TPMT Variant | Substrate | Km (μmol/L) | Vmax (nmol/mg protein/min) | Reference |

| Wild-Type | 6-Mercaptopurine | 80 ± 8 | 111 ± 6 | [7] |

| Wild-Type | 6-Mercaptopurine | 540 - 850 | Not Specified | [7] |

| TPMT*3C | 6-Mercaptopurine | 156 ± 12 | 112 ± 9 | [7] |

Experimental Protocols

Accurate measurement of TPMT activity and the quantification of 6-MP and its metabolites are essential for both research and clinical management. High-performance liquid chromatography (HPLC) is a widely used and robust method for these analyses.

Determination of TPMT Activity in Red Blood Cells

This protocol describes a common method for measuring TPMT enzyme activity in red blood cells (RBCs), which is a reliable surrogate for TPMT activity in other tissues.

Workflow for TPMT Activity Assay

Figure 2: Experimental workflow for TPMT activity assay.

Detailed Methodology:

-

Sample Preparation: Collect whole blood in EDTA-containing tubes. Isolate red blood cells (RBCs) by centrifugation and wash them with a saline solution.

-

Hemolysate Preparation: Lyse the washed RBCs by freeze-thawing or by using a hypotonic lysis buffer to release the intracellular contents, including TPMT.

-

Enzymatic Reaction: Incubate a known amount of the hemolysate with a reaction mixture containing 6-mercaptopurine as the substrate and S-adenosyl-L-methionine as the methyl donor in a suitable buffer at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a precipitating agent, such as perchloric acid, which denatures the enzymes and stops the catalytic activity.

-

Sample Cleanup: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the product 6-MMP, is collected for analysis.

-

Quantification: Analyze the supernatant using a validated HPLC method to separate and quantify the amount of 6-MMP produced. The TPMT activity is then calculated based on the amount of product formed per unit of time per amount of hemoglobin or number of RBCs.

Quantification of 6-MP and 6-MMP by HPLC

This protocol outlines a general procedure for the simultaneous quantification of 6-mercaptopurine and its metabolite this compound in biological matrices, typically from patient red blood cells.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood samples from patients undergoing thiopurine therapy.

-

Isolate red blood cells (RBCs) by centrifugation and washing.

-

Lyse the RBCs to release the intracellular metabolites.

-

-

Acid Hydrolysis:

-

Treat the lysate with perchloric acid. This step serves to precipitate proteins and also to hydrolyze the nucleotide forms of the metabolites (6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides) to their respective base forms (6-thioguanine and 6-methylmercaptopurine).

-

-

Chromatographic Separation:

-

Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase, often a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile), to elute the compounds. A gradient or isocratic elution can be employed.

-

-

Detection:

-

Detect the eluted compounds using a UV detector at specific wavelengths. 6-mercaptopurine and 6-methylthiopurine have distinct absorbance maxima, allowing for their individual quantification.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-MP and 6-MMP.

-

Determine the concentrations of the analytes in the patient samples by comparing their peak areas to the standard curve.

-

Table of HPLC Parameters:

| Parameter | Description |

| Column | Typically a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., methanol or acetonitrile). |

| Flow Rate | Commonly in the range of 0.8 - 1.2 mL/min. |

| Detection | UV detection at wavelengths optimized for 6-MP (around 322 nm) and 6-MMP (around 303 nm). |

| Injection Volume | Typically 20-100 µL. |

| Run Time | Sufficient to allow for the elution and separation of both analytes and any internal standards. |

Clinical Significance and Data Interpretation

The enzymatic conversion of 6-MP to 6-MMP by TPMT has significant clinical implications. Monitoring the levels of 6-MMP, along with the active 6-TGN metabolites, can help clinicians optimize thiopurine therapy.

Clinical Interpretation of Metabolite Levels:

| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Implication of High Levels | Implication of Low Levels |

| 6-Thioguanine Nucleotides (TGNs) | 230 - 450 | Increased risk of myelosuppression | Sub-therapeutic effect |

| This compound (6-MMP) | < 5700 | Increased risk of hepatotoxicity | May indicate non-adherence or shunting towards TGN pathway |

Logical Relationship in Clinical Decision Making

Figure 3: Clinical decision-making based on TPMT activity and metabolite levels.

This technical guide provides a foundational understanding of the critical role of TPMT in the metabolism of 6-mercaptopurine. For researchers and drug development professionals, a thorough comprehension of this enzymatic conversion is paramount for the development of safer and more effective therapeutic strategies involving thiopurine drugs. The provided protocols and data serve as a valuable resource for further investigation and application in this important area of pharmacology.

References

- 1. Physiologically based pharmacokinetic model for 6-mercpatopurine: exploring the role of genetic polymorphism in TPMT enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Meta-analysis of the impact of thioprine S-methyltransferase polymorphisms on the tolerable 6-mercaptopurine dose considering initial dose and ethnic difference - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-(Methylthio)purine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(methylthio)purine (6-MTP) and its analogs. As a cornerstone in the landscape of antimetabolite drugs, the thiopurine scaffold continues to be a subject of intense research for the development of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in the mechanism of action of these compounds.

Core Structure-Activity Relationship Insights

This compound is a derivative of the clinically important drug 6-mercaptopurine (B1684380) (6-MP). The addition of a methyl group to the sulfur atom at the 6-position significantly influences the compound's metabolic fate and biological activity. The primary mechanism of action for thiopurines involves their intracellular conversion to active thioguanine nucleotides (TGNs), which subsequently interfere with DNA and RNA synthesis and inhibit the de novo purine (B94841) synthesis pathway.[1][2]

The structure-activity relationship of 6-substituted purines reveals several key principles:

-

The Nature of the 6-Substituent is Critical: The thioether linkage is a key determinant of activity. Studies have shown that thioether-linked purine derivatives can be superior to their oxygen and nitrogen isosteres in certain biological contexts.

-

S-Alkylation and Prodrug Strategy: S-alkylation, as seen in 6-MTP, can be viewed as a prodrug strategy. The S-alkyl group can influence the compound's lipophilicity, cell permeability, and metabolic activation. For instance, S-allylthio derivatives of 6-mercaptopurine have demonstrated enhanced pro-apoptotic activity compared to the parent drug, suggesting that the nature of the S-alkyl group can be modulated to improve efficacy.

-

Modifications to the Purine Core: Alterations to the purine ring, such as substitutions at the 2 and 8 positions, generally lead to a decrease in or loss of activity. A notable exception is the 2-amino substitution, which results in the highly potent thioguanine.

-

Metabolic Stability and Enzyme Inhibition: The 6-methylthio group also plays a role in the metabolic stability of the compound. Thiopurines are substrates for enzymes such as xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT). The nature of the 6-substituent can influence the compound's affinity for these enzymes, thereby affecting its pharmacokinetic profile and potential for drug-drug interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related analogs, providing a basis for comparative analysis.

Table 1: Cytotoxicity of 6-Thiopurine Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 6-Mercaptopurine (6-MP) | HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 32.25 | [3] |

| 6-Mercaptopurine (6-MP) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | >100 | [3] |

| 2-Amino-9-butyl-6-mercaptopurine | Not Specified | Not Specified | Not Specified | [3] |

| 6-Thioguanine (6-TG) | HeLa (Human Cervical Carcinoma) | MTT Assay | 28.79 | [4] |

Table 2: Enzyme Inhibition by Purine Analogs

| Inhibitor | Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |

| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | |

| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | |

| 2-Amino-6-purinethiol (APT) | Xanthine Oxidase | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | |

| 2-Amino-6-purinethiol (APT) | Xanthine Oxidase | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound analogs. Below are methodologies for key assays.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line of interest (e.g., HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound analogs (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]

Protocol 2: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine catabolism.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine or 6-mercaptopurine (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

This compound analogs (inhibitors)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, the substrate (xanthine or 6-mercaptopurine), and the inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of xanthine oxidase to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance over time at a specific wavelength. For the oxidation of xanthine to uric acid, the increase in absorbance is typically measured at 295 nm. For the oxidation of 6-mercaptopurine to 6-thiouric acid, the increase in absorbance is monitored at 348 nm.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. For the determination of the inhibition constant (Ki), experiments are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound and its analogs.

References

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 6-(Methylthio)purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms of 6-(Methylthio)purine (6-MMP), a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine. Understanding how 6-MMP enters and exits cells is crucial for optimizing therapeutic efficacy and mitigating the toxicity associated with these widely used immunosuppressive and anti-cancer agents. This document details the primary transporters involved, presents quantitative kinetic data, outlines detailed experimental protocols for studying these processes, and visualizes the key pathways and workflows.

Core Concepts of this compound Cellular Transport

The cellular transport of 6-MMP, a nucleobase analog, is a carrier-mediated process involving specific solute carrier (SLC) and ATP-binding cassette (ABC) transporters. These proteins govern the influx and efflux of 6-MMP across the plasma membrane, thereby influencing its intracellular concentration and subsequent metabolic fate.

Influx Mechanisms

The primary influx transporter responsible for the cellular uptake of 6-MMP is the Equilibrative Nucleobase Transporter 1 (ENBT1) , encoded by the SLC43A3 gene.[1][2][3] ENBT1 is a sodium-independent, purine-selective transporter that facilitates the movement of nucleobases down their concentration gradient.[3] While direct transport kinetics for 6-MMP are not extensively documented, its structural similarity to 6-MP and its ability to inhibit 6-MP uptake strongly indicate that it is a substrate for ENBT1.[1][2]

Other transporters potentially involved in the influx of the parent compound, 6-MP, and therefore possibly 6-MMP, include members of the concentrative nucleoside transporter (CNT) family (SLC28) and equilibrative nucleoside transporter (ENT) family (SLC29).[4] However, ENBT1 has been identified as a key player in the transport of 6-MP and its analogs.[1][2]

Efflux Mechanisms

The primary transporter responsible for the efflux of 6-MMP and other thiopurine metabolites from the cell is the Multidrug Resistance Protein 4 (MRP4) , also known as ABCC4.[5][6] MRP4 is an ATP-dependent efflux pump that actively transports a wide range of endogenous and xenobiotic organic anions.[7][8] The efflux of thiopurine monophosphates by MRP4 is a critical determinant of their intracellular concentration and has been linked to drug resistance.[6] Studies have shown that inhibition of MRP4 leads to increased intracellular accumulation of 6-MP, suggesting a significant role in its cellular disposition.[5]

Quantitative Data on 6-MMP and Related Thiopurine Transport

The following tables summarize the available quantitative data for the transport of 6-MP and the inhibition by 6-MMP. This data is primarily derived from studies using human cell lines recombinantly expressing the transporters of interest.

Table 1: Kinetic Parameters for 6-Mercaptopurine (6-MP) Influx

| Transporter | Cell Line | Substrate | K_m (μM) | Reference |

| ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 163 ± 126 | [1][2] |

Table 2: Inhibitory Constants (K_i) for ENBT1-mediated 6-MP Uptake

| Inhibitor | Transporter | Cell Line | Substrate | K_i (μM) | Reference |

| This compound (6-MMP) | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 73 ± 20 | [1][2] |

| 6-Thioguanine | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 67 ± 30 | [1][2] |

| Decynium-22 | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 1.0 ± 0.4 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular transport of 6-MMP.

Protocol for Cellular Uptake Assay in SLC43A3-Transfected HEK293 Cells

This protocol describes a method to measure the uptake of radiolabeled 6-MMP (or a competitive substrate like [¹⁴C]6-MP) in HEK293 cells overexpressing the ENBT1 transporter.

Materials:

-

HEK293 cells stably transfected with human SLC43A3 (ENBT1) and mock-transfected control cells.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).

-

Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

-

Radiolabeled substrate: [³H]6-MMP or [¹⁴C]6-MP.

-

Unlabeled 6-MMP and other inhibitors.

-

Scintillation fluid and vials.

-

96-well cell culture plates.

-

Vacuum filtration manifold and glass fiber filters.

Procedure:

-

Cell Culture: Seed SLC43A3-HEK293 and mock-HEK293 cells in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 48 hours to reach confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) transport buffer.

-

Pre-incubation: Add 100 µL of transport buffer (with or without inhibitors at desired concentrations) to each well and pre-incubate for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate the transport assay by adding 100 µL of transport buffer containing the radiolabeled substrate (e.g., 10 µM [¹⁴C]6-MP, specific activity 50 mCi/mmol) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells using a BCA protein assay. Calculate the uptake rate in pmol/mg protein/min. Subtract the uptake in mock-transfected cells from that in SLC43A3-transfected cells to determine ENBT1-specific transport. For kinetic analysis, perform the assay with varying concentrations of the substrate to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Protocol for Vesicular Transport Assay with MRP4-Expressing Membrane Vesicles

This protocol is for measuring the ATP-dependent transport of 6-MMP into inside-out membrane vesicles prepared from cells overexpressing MRP4.

Materials:

-

Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP4 and control vesicles.

-

Vesicle transport buffer: 50 mM MOPS-Tris, pH 7.0, 70 mM KCl.

-

ATP regenerating system: 10 mM ATP, 10 mM MgCl₂, 10 mM creatine (B1669601) phosphate, 100 µg/mL creatine kinase.

-

AMP control solution: 10 mM AMP, 10 mM MgCl₂, 10 mM creatine phosphate, 100 µg/mL creatine kinase.

-

Radiolabeled substrate: [³H]6-MMP.

-

Unlabeled 6-MMP and inhibitors (e.g., indomethacin).

-

Ice-cold wash buffer: 40 mM MOPS-Tris, pH 7.0, 70 mM KCl.

-

Rapid filtration apparatus with nitrocellulose filters (0.45 µm).

Procedure:

-

Preparation: Thaw the MRP4 and control membrane vesicles on ice.

-

Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing vesicle transport buffer, ATP regenerating system (or AMP control solution), and the desired concentration of inhibitors.

-

Initiation of Transport: Add 5 µL of membrane vesicles (50 µg protein) to the reaction mixture. Pre-warm the plate at 37°C for 3 minutes. Initiate the transport by adding the radiolabeled substrate (e.g., 5 µM [³H]6-MMP). The final reaction volume is typically 50 µL.

-

Incubation: Incubate at 37°C for a specified time (e.g., 2, 5, 10 minutes).

-

Termination of Transport: Stop the reaction by adding 200 µL of ice-cold wash buffer.

-

Filtration: Immediately filter the reaction mixture through a nitrocellulose filter under vacuum. Wash the filter twice with 1 mL of ice-cold wash buffer.

-

Quantification: Place the filter in a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. For inhibition studies, determine the IC₅₀ value by measuring transport at various inhibitor concentrations.

LC-MS/MS Method for Quantification of 6-MMP in Cellular Lysates

This protocol outlines a method for the sensitive and specific quantification of 6-MMP in cell lysates from uptake or efflux experiments.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

C18 reverse-phase HPLC column.

Reagents:

-

Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid (FA).

-

6-MMP standard and a stable isotope-labeled internal standard (e.g., 6-MMP-d₃).

-

Ultrapure water.

Procedure:

-

Sample Preparation:

-

To 100 µL of cell lysate, add 200 µL of ice-cold ACN containing the internal standard (e.g., 100 ng/mL 6-MMP-d₃) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 6-MMP and its internal standard. For example, for 6-MMP: m/z 167.0 → 152.0.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 6-MMP standard.

-

Quantify the concentration of 6-MMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations of Pathways and Workflows

Cellular Transport of this compound

Caption: Overview of 6-MMP cellular influx via ENBT1 and efflux via MRP4.

Experimental Workflow for Cellular Uptake Assay

Caption: Step-by-step workflow for the 6-MMP cellular uptake experiment.

Signaling Pathway Regulating ABCC4 (MRP4) Expression

Caption: Transcriptional regulation of the ABCC4 gene by key signaling molecules.

References

- 1. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiopurine metabolism and identification of the thiopurine metabolites transported by MRP4 and MRP5 overexpressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABCC4/MRP4: a MYCN-regulated transporter and potential therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of glutathione in the multidrug resistance protein 4 (MRP4/ABCC4)-mediated efflux of cAMP and resistance to purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of 6-(Methylthio)purine with Purine Metabolism Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylthio)purine (6-MMP), also known as 6-methylmercaptopurine, is a crucial metabolite in the intricate pathway of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. These drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their therapeutic effects. The metabolic fate of these drugs is a delicate balance between activation to cytotoxic 6-thioguanine nucleotides (TGNs) and inactivation or alternative metabolism. A key enzyme in this process is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine to form this compound.[1][2]

This technical guide provides a comprehensive overview of the interaction of this compound with key enzymes involved in purine (B94841) metabolism. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemical pathways, quantitative enzymatic interactions, and experimental methodologies crucial for understanding the pharmacokinetics and pharmacodynamics of thiopurine drugs. The guide will delve into the role of 6-MMP as a substrate and potential inhibitor of critical enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), xanthine (B1682287) oxidase (XO), and purine nucleoside phosphorylase (PNP), and its downstream effects on de novo purine synthesis.

Metabolic Pathway of 6-Mercaptopurine and the Formation of this compound

The metabolism of 6-mercaptopurine is a complex network of competing enzymatic pathways that ultimately determine the drug's efficacy and toxicity. Upon cellular uptake, 6-MP can be shunted into three major routes:

-

Anabolic Pathway (Activation): 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to the active cytotoxic 6-thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell death.[3][4]

-

Catabolic Pathway via Xanthine Oxidase (XO): Xanthine oxidase, a key enzyme in purine degradation, catalyzes the oxidation of 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[3]

-

Methylation Pathway via Thiopurine S-Methyltransferase (TPMT): TPMT mediates the S-methylation of 6-MP to form this compound (6-MMP). 6-MMP can be further metabolized to 6-methylmercaptopurine ribonucleoside and its ribonucleotide, methylthioinosine monophosphate (meTIMP or 6-MMPR).[3][5]

The following diagram illustrates this metabolic network:

References

- 1. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

Pharmacokinetics and In Vivo Distribution of 6-(Methylthio)purine: A Technical Guide

Abstract: 6-(Methylthio)purine, also known as 6-methylmercaptopurine (6-MMP), is a principal metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380). These drugs are fundamental in the treatment of acute lymphoblastic leukemia, inflammatory bowel disease, and other autoimmune conditions. The metabolism of thiopurines is complex, with 6-MMP and its ribonucleotide derivatives (6-MMPNs) playing a significant role in the therapeutic and toxicological profile of the parent drugs. Elevated levels of 6-MMPNs are particularly associated with an increased risk of hepatotoxicity.[1][2] Consequently, understanding the pharmacokinetic profile and tissue distribution of 6-MMP is critical for optimizing therapy, managing adverse effects, and guiding the development of novel thiopurine-based treatments. This technical guide provides a comprehensive overview of the metabolic pathways, pharmacokinetics, and in vivo distribution of 6-MMP, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Metabolic Fate of this compound

6-Mercaptopurine (6-MP) is a prodrug that undergoes extensive intracellular metabolism via three competing enzymatic pathways.[3] The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form this compound (6-MMP).[4][5] This pathway competes with the anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which leads to the formation of the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs), and a catabolic pathway mediated by xanthine (B1682287) oxidase (XO), which converts 6-MP to the inactive metabolite 6-thiouric acid.[6][7] 6-MMP itself is further metabolized to 6-methylmercaptopurine ribonucleotides (6-MMPNs), which have been linked to hepatotoxicity.[5][6] The balance between these pathways is highly variable among individuals, largely influenced by genetic polymorphisms in the TPMT enzyme.[5]

Pharmacokinetics of this compound

The pharmacokinetic profile of 6-MMP is intrinsically linked to that of its parent drug, 6-MP. Following oral administration of azathioprine or 6-MP, absorption and metabolism are rapid, with metabolites appearing in plasma quickly.[8] Due to its formation as a metabolite, the pharmacokinetics of 6-MMP are best understood by measuring its concentration, typically as 6-MMP ribonucleotides (6-MMPR), within red blood cells (RBCs), which serve as a surrogate for target tissues.[9] There is significant inter-patient variability in metabolite concentrations.[10]

Table 1: Summary of 6-MMP(R) Pharmacokinetic Parameters

| Parameter | Value | Species/Context | Source |

|---|---|---|---|

| Half-life (t½) | ~4 days | Human (renal transplant), post-AZA cessation | [7] |

| ~5 days | Human (IBD), during 6-MP treatment | [10] | |

| Time to Steady State | ~4 weeks | Human (IBD), during 6-MP treatment | [10] |

| Therapeutic Monitoring Range | < 5700 pmol/8x10⁸ RBCs | Human | [2][6] |

| Plasma Detection Range | 5.0 - 500.0 ng/mL | Beagle Dog |[11] |

In Vivo Distribution

The distribution of thiopurine metabolites is characterized by rapid cellular uptake and accumulation within tissues, particularly erythrocytes.[2][8] Animal studies provide insight into the broader tissue distribution following administration of the parent compounds.

In a study with mice given oral azathioprine, high initial concentrations of 6-MP derivatives were found in various organs, indicating swift cellular absorption and accumulation that surpasses plasma levels.[8] The highest concentrations of active 6-thioguanine derivatives were observed in the spleen and bone marrow.[8] Another study in mice demonstrated the importance of transporters, where the loss of the transporter protein slc43a3 significantly reduced the tissue-to-blood ratio of 6-MP in most tissues examined (excluding liver and jejunum) shortly after administration.[12]

Table 2: Tissue Distribution of 6-Mercaptopurine in Mice (30 min post-administration)

| Tissue | Effect of slc43a3 Knockout (KO) vs. Wild Type (WT) | Source |

|---|---|---|

| Duodenum | Significantly lower tissue:blood ratio in KO | [12] |

| Jejunum | No significant difference | [12] |

| Ileum | Significantly lower tissue:blood ratio in KO | [12] |

| Heart | Significantly lower tissue:blood ratio in KO | [12] |